molecular formula C16H14N2O3S B1300239 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 31485-66-2

6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1300239
CAS RN: 31485-66-2
M. Wt: 314.4 g/mol
InChI Key: DKEYZNUDLQFDAL-UHFFFAOYSA-N
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Description

The compound 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential pharmacological properties. Quinazoline derivatives have been extensively studied for their biological activities, including anticonvulsant, anticancer, and kinase inhibition effects .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multicomponent reactions, which can include the interaction of various reagents such as cyclohexanedione, urea or thiourea, and substituted benzaldehydes . An efficient synthetic method for certain quinazoline analogues, such as 2-pyridylurea-containing derivatives, has been developed using carbonylation of 2-aminopyridine with N,N'-carbonyldiimidazole . The synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, a related compound, was achieved through the cyclization of acetylamino thioacylhydrazone .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, with various substituents affecting the overall conformation and biological activity. For instance, the absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined through X-ray diffractometric analysis, revealing the importance of the stereochemistry for biological activity . The presence of methoxy groups and the orientation of phenyl substituents can significantly influence the binding to biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization and substitution, to form different structural analogues with varying biological activities. The structure-activity relationship (SAR) is crucial in determining the potency of these compounds as kinase inhibitors or anticonvulsant agents . The introduction of certain functional groups, such as sulfonamides, can also target specific enzymes like carbonic anhydrase, which is relevant in epilepsy treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, can be modified by introducing different substituents. For example, replacing the phenyl ring with heterocycles improved aqueous solubility without compromising activity and kinase selectivity . The steep structure-activity relationships observed for analogues of quinazoline derivatives indicate that minor changes in the molecular structure can lead to significant differences in biological activity, which is essential for the design of potent therapeutic agents .

Scientific Research Applications

Synthesis and Biological Activities

6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is involved in the synthesis of various derivatives with potential biological activities. For example, Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which showed broad-spectrum antimicrobial activities against various bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran et al., 2013).

Synthesis Techniques

Advanced synthesis techniques have been employed to create derivatives of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Saitoh, Ichikawa, Horiguchi, Toda, and Sano (2001) described a synthesis method involving the Pummerer reaction, which is a key step in producing certain cyclized products (Saitoh et al., 2001). Wang, Zhao, and Xi (2011) discussed a copper-catalyzed tandem reaction for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, offering a practical and efficient route (Wang et al., 2011).

Green Chemistry Approaches

There is also a focus on eco-friendly synthesis methods. Molnar, Klenkar, and Tarnai (2017) achieved the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using a choline chloride/urea deep eutectic solvent, demonstrating an environmentally friendly approach (Molnar et al., 2017).

properties

IUPAC Name

6,7-dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-8-11-12(9-14(13)21-2)17-16(22)18(15(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEYZNUDLQFDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352546
Record name 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

31485-66-2
Record name 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Ahmed, KY Ho, SE Simon, SM Saad, SK Ong… - Acta Tropica, 2022 - Elsevier
Acanthamoeba spp. are free living amoebae which can give rise to Acanthamoeba keratitis and granulomatous amoebic encephalitis. The surface of Acanthamoeba contains ergosterol …
Number of citations: 2 www.sciencedirect.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com

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